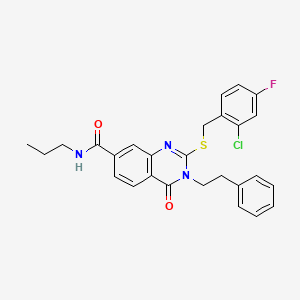

2-((2-chloro-4-fluorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Description

2-((2-Chloro-4-fluorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a dihydroquinazoline core substituted with a 2-chloro-4-fluorobenzylthio group at position 2, a phenethyl group at position 3, and an N-propyl carboxamide at position 6.

Properties

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClFN3O2S/c1-2-13-30-25(33)19-9-11-22-24(15-19)31-27(35-17-20-8-10-21(29)16-23(20)28)32(26(22)34)14-12-18-6-4-3-5-7-18/h3-11,15-16H,2,12-14,17H2,1H3,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPICKIFKMFGHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-chloro-4-fluorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C21H22ClF N2O2S

- Molecular Weight : 400.93 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Notably, it has been shown to interact with soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the compound enhances the levels of EETs, which are known to possess anti-inflammatory and vasodilatory effects.

| Mechanism | Description |

|---|---|

| sEH Inhibition | Increases EET levels, reducing inflammation and promoting vasodilation |

| FLAP Inhibition | Potentially inhibits leukotriene biosynthesis, further modulating inflammation |

Anti-inflammatory Activity

In a study evaluating various quinazoline derivatives, it was found that compounds similar to this compound exhibited significant inhibition of sEH with IC50 values ranging from 0.30 to 0.66 μM . This suggests a strong potential for anti-inflammatory applications.

Anticancer Activity

Research indicates that quinazoline derivatives can also exhibit anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, related compounds have shown efficacy against human cancer cell lines through apoptosis induction and cell cycle arrest .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the quinazoline ring influence the biological activity significantly. For example:

- Chlorine and Fluorine Substituents : The presence of chlorine and fluorine atoms enhances lipophilicity and binding affinity to target enzymes.

- Thioether Linkage : The thioether moiety contributes to the overall stability and bioavailability of the compound.

- Alkyl Chain Variations : Changes in the alkyl chain length (e.g., propyl vs. butyl) can modulate potency against sEH and other targets.

Case Study 1: Inhibition of Inflammatory Response

In vitro studies using human neutrophils demonstrated that compounds similar to our target compound effectively inhibited leukotriene biosynthesis at concentrations as low as 1 μM . This supports its potential use in treating inflammatory diseases.

Case Study 2: Cancer Cell Line Testing

A series of quinazoline derivatives were tested against various cancer cell lines, showing IC50 values between 1.2 and 3.9 μM for cell proliferation inhibition . These findings highlight the importance of further optimizing these compounds for enhanced anticancer activity.

Comparison with Similar Compounds

Key Observations :

- The phenethyl group at position 3 may enhance lipophilicity and membrane permeability compared to unsubstituted analogs.

- N-propyl carboxamide at position 7 balances solubility and steric bulk, contrasting with the 4-fluorobenzyl carboxamide in 1146034-20-9 .

Structure-Activity Relationship (SAR) Insights

- Halogen Effects : Chloro and fluoro substituents (e.g., in 2-chloro-4-fluorobenzylthio) are associated with improved target binding and metabolic stability due to electron-withdrawing effects and resistance to oxidative metabolism .

- Thioether vs. Ether Linkages : The thioether group in the target compound may confer greater flexibility and sulfur-mediated interactions compared to oxygen-based linkages in triazole derivatives .

Spectral and Physicochemical Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.